(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylamine derivatives.
Scientific Research Applications
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit enzymes like alpha-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its interaction with cellular pathways can result in neuroprotective and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the nitrophenyl and phenylamine groups.
4-Nitrophenylamine: Contains the nitrophenyl group but lacks the benzothiazole ring.
Uniqueness
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C19H13N3O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H |
InChI Key |
JVWNRAPANDPCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.